Docosyl acetate

Description

This compound has been reported in Paronychia kapela with data available.

Properties

IUPAC Name |

docosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYRDXDPCQRJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231613 | |

| Record name | 1-Docosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-26-4 | |

| Record name | 1-Docosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Docosyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Defining Docosyl Acetate in the Landscape of Long-Chain Esters

This compound, also known by its synonym behenyl acetate, is a long-chain saturated ester. It is formally the ester of docosanol (behenyl alcohol), a 22-carbon fatty alcohol, and acetic acid. Its chemical structure consists of a 22-carbon alkyl chain attached to an acetate group.[1] This compound belongs to the broader class of chemical compounds known as wax esters, which are characterized by their hydrophobic nature and waxy consistency at or near room temperature.[2][3]

It is crucial to distinguish this compound (a C22 acetate) from the more commonly referenced dodecyl acetate (a C12 acetate). Due to the significant difference in the length of their alkyl chains, their physicochemical properties and potential applications diverge considerably. This guide will focus exclusively on the properties of this compound, providing a comprehensive resource for professionals in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the physicochemical properties and potential applications of this compound.

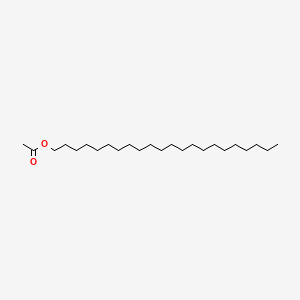

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Behenyl acetate | [4] |

| CAS Number | 822-26-4 | [1] |

| Molecular Formula | C₂₄H₄₈O₂ | [1] |

| Molecular Weight | 368.6 g/mol | [1] |

| InChI Key | AWYRDXDPCQRJHE-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCOC(=O)C | [1] |

Physicochemical Properties

The long saturated alkyl chain of this compound is the primary determinant of its physical properties, leading to a waxy solid nature at ambient temperatures and influencing its solubility profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Source & Remarks |

| Melting Point | 50-70 °C (Estimated) | Based on the properties of similar long-chain wax esters. Saturated wax esters with over 30 total carbons are typically solid at room temperature with melting points above 50°C.[5][6] |

| Boiling Point | > 200 °C at reduced pressure (Estimated) | High molecular weight esters have high boiling points and are typically distilled under vacuum to prevent decomposition. |

| Appearance | White, waxy solid | Inferred from the general properties of long-chain saturated esters. |

| Solubility | Insoluble in water.[7] Soluble in nonpolar organic solvents such as chloroform, ethers, esters, and ketones.[8] | The long hydrocarbon chain imparts significant hydrophobicity. |

| Density | ~0.86 g/cm³ (Estimated) | Based on the density of similar long-chain esters. |

Potential Applications in Research and Drug Development

While specific pharmaceutical applications of this compound are not extensively documented, the properties of long-chain esters suggest several areas of utility in drug development:

-

Excipient in Topical and Transdermal Formulations: Due to its waxy nature and emollient properties, this compound can function as a structuring and gelling agent in creams, ointments, and lotions.[3] It can enhance the viscosity of formulations and provide an occlusive layer on the skin to prevent moisture loss, which can be beneficial for drug delivery through the skin.[9]

-

Matrix Former in Controlled-Release Systems: The solid, lipidic nature of this compound makes it a candidate for use as a matrix-forming excipient in oral solid dosage forms for sustained or controlled drug release. The drug would be dispersed within the wax matrix, and its release would be governed by diffusion and/or erosion of the matrix.

-

Component of Lipid-Based Drug Delivery Systems: Long-chain esters are integral components of lipid-based formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs.

Synthesis and Characterization: A Methodological Overview

The synthesis and analysis of this compound are crucial for its application in a research or pharmaceutical setting to ensure identity and purity.

Synthesis of this compound

This compound is typically synthesized via the esterification of docosanol with acetic acid or an activated acetic acid derivative, such as acetic anhydride or acetyl chloride. The reaction is generally carried out in the presence of an acid catalyst.[3]

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine docosanol (1 equivalent) and a suitable solvent (e.g., toluene).

-

Addition of Reagents: Add acetic anhydride (1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using appropriate analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10]

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the methyl protons of the acetate group (a singlet around 2.0 ppm), the methylene protons adjacent to the ester oxygen (a triplet around 4.0 ppm), and a complex multiplet for the long alkyl chain. The terminal methyl group of the docosyl chain will appear as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the ester at approximately 171 ppm, the methylene carbon adjacent to the ester oxygen around 64 ppm, and a series of signals for the carbons of the long alkyl chain.[10]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds.[11]

Figure 3: Simplified workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

GC Conditions:

-

Injector: Split/splitless injector, temperature set to 250-300°C.

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), then ramp up to a final temperature of around 300-320°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-700.

-

-

Data Analysis: The resulting mass spectrum will show a characteristic fragmentation pattern for a long-chain acetate ester. The molecular ion peak (m/z 368.6) may be weak or absent. Common fragments would include the loss of acetic acid (M-60) and a series of hydrocarbon fragments separated by 14 Da (CH₂).

Safety and Handling

Conclusion

This compound is a long-chain saturated wax ester with physicochemical properties that make it a subject of interest for various applications, including as an excipient in pharmaceutical formulations. Its waxy, solid nature at room temperature, and its solubility in organic solvents are key characteristics. While specific experimental data is limited in publicly accessible literature, its properties can be reasonably inferred from the behavior of similar long-chain esters. The synthesis and characterization of this compound can be achieved through standard organic chemistry techniques, with NMR and GC-MS being pivotal for structural confirmation and purity assessment. Further research into the specific applications of this compound in drug delivery and materials science is warranted.

References

-

Patel, S., et al. (2001). Chemical and physical analyses of wax ester properties. Journal of Insect Science, 1(1), 4. [Link]

-

Cyberlipid. (n.d.). Wax esters. Retrieved January 21, 2026, from [Link]

-

Andersen Process Consulting AS. (n.d.). FACT SHEET WAX ESTERS – THE ENZYMATIC ROUTE. Retrieved January 21, 2026, from [Link]

-

The Good Scents Company. (n.d.). dodecyl acetate. Retrieved January 21, 2026, from [Link]

-

ADC Solution. (n.d.). About Waxes…. Retrieved January 21, 2026, from [Link]

-

Tada, A., et al. (2015). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Agricultural and Food Chemistry, 63(4), 1109-1115. [Link]

-

Borchman, D., et al. (2013). 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. Experimental Eye Research, 111, 87-95. [Link]

-

Ataman Kimya. (n.d.). BEHENYL BEHENATE. Retrieved January 21, 2026, from [Link]

-

Gibbs, A. G., & Pomonis, J. G. (2001). Chemical and physical analyses of wax ester properties. Journal of Insect Science, 1(4), 1-8. [Link]

-

DeLong, C. J., et al. (2011). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids, 46(3), 277-286. [Link]

-

Mannina, L., & Segre, A. (2002). 13C NMR Spectroscopy to Determine Structure and Composition of Waxes and Glycerides. Current Organic Chemistry, 6(13), 1239-1264. [Link]

-

Blee, T. (2018). Chemistry and Functionality of Plant Waxes: Applications Toward Postharvest Coatings (Doctoral dissertation, University of Guelph). [Link]

-

PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Paula's Choice. (n.d.). What is Behenyl Behenate? Retrieved January 21, 2026, from [Link]

-

AZoM. (2012, April 6). Determination of Oil Content of Wax Using NMR. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Dodecyl acetate. Retrieved January 21, 2026, from [Link]

-

Zhejiang Ruiyang Chemical Co., Ltd. (n.d.). Acetate Solvents in Pharmaceutical & Food Industry. Retrieved January 21, 2026, from [Link]

-

LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved January 21, 2026, from [Link]

-

AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved January 21, 2026, from [Link]

-

C. M. et al. (2018). 1 H NMR spectrum of statue wax. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). BEHENYL ALCOHOL. Retrieved January 21, 2026, from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | C24H48O2 | CID 69969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apc-as.com [apc-as.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. About Waxes… [adc-solution.com]

- 8. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 9. paulaschoice.de [paulaschoice.de]

- 10. researchgate.net [researchgate.net]

- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. makingcosmetics.com [makingcosmetics.com]

An In-depth Technical Guide to Behenyl Acetate: Structure, Synthesis, and Analysis

Abstract

Behenyl acetate (docosyl acetate) is a long-chain saturated fatty acid ester, a waxy solid at room temperature characterized by its C22 alkyl chain. This document provides a comprehensive technical overview of behenyl acetate, designed for researchers, scientists, and professionals in drug development and the chemical sciences. It details the molecule's chemical structure, physicochemical properties, a robust protocol for its synthesis via Fischer esterification, and modern analytical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide explores its current and potential applications in life sciences and industry, alongside essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

Behenyl acetate is the ester formed from behenyl alcohol (1-docosanol) and acetic acid. Its long 22-carbon alkyl chain imparts significant hydrophobicity and wax-like physical properties.

-

IUPAC Name : this compound

-

Synonyms : Behenyl acetate, 1-Docosanol acetate, Acetic acid behenyl ester

-

CAS Number : 822-26-4

-

Molecular Formula : C₂₄H₄₈O₂

-

Molecular Weight : 368.64 g/mol

The structural formula of behenyl acetate is depicted in the diagram below.

Caption: Chemical Structure of Behenyl Acetate (this compound).

Physicochemical Data Summary

The physicochemical properties of behenyl acetate are largely dictated by its long, saturated hydrocarbon tail. While comprehensive experimental data is scarce, the following table summarizes known and predicted values.

| Property | Value / Description | Reference / Justification |

| Appearance | White to off-white waxy solid at standard temperature and pressure. | Inferred from the properties of similar long-chain esters and alcohols. |

| Melting Point | Data not readily available. Estimated to be in the range of 50-60 °C. | [1] An SDS for this compound explicitly states "no data available". The estimate is based on its long alkyl chain. |

| Boiling Point | Data not readily available. Expected to be >200 °C at reduced pressure. | [1] High molecular weight suggests a very high boiling point, likely requiring vacuum distillation to avoid decomposition. |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents such as hexane, chloroform, and warm ethanol. | [1][2] Based on its non-polar structure and data for similar long-chain esters. |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. | [1] |

| Storage Temperature | Store in a cool, dry place. For long-term storage, -20°C is recommended. | [1] |

Synthesis and Purification

Behenyl acetate is most commonly synthesized through the Fischer esterification of behenyl alcohol with an acetylating agent, such as acetic acid or acetic anhydride, under acidic catalysis. This reversible reaction is driven to completion by using an excess of one reactant or by removing water as it is formed.

Causality in Protocol Design

The chosen protocol utilizes acetic anhydride as the acetylating agent and a catalytic amount of sulfuric acid.

-

Acetic Anhydride vs. Acetic Acid : Acetic anhydride is more reactive than acetic acid, allowing the reaction to proceed under milder conditions. A key advantage is that the reaction is not reversible as the byproduct is acetic acid, not water, which simplifies driving the reaction to completion.

-

Acid Catalyst (H₂SO₄) : The strong acid protonates the carbonyl oxygen of acetic anhydride, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of behenyl alcohol.

-

Work-up Procedure : The aqueous work-up with sodium bicarbonate is critical to neutralize the sulfuric acid catalyst and any unreacted acetic anhydride or acetic acid byproduct. The subsequent brine wash removes residual water and water-soluble impurities.

Caption: General workflow for the synthesis and purification of behenyl acetate.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add behenyl alcohol (1.0 eq, e.g., 10.0 g) and an excess of acetic anhydride (2.0 eq).

-

Catalyst Addition : While stirring, carefully add 3-5 drops of concentrated sulfuric acid to the mixture.

-

Reaction : Heat the reaction mixture in an oil bath to 70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the behenyl alcohol spot indicates reaction completion.

-

Work-up : Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until effervescence ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with a non-polar solvent like hexane or diethyl ether (3 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude behenyl acetate by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain a pure, white waxy solid.

Spectroscopic and Chromatographic Analysis

Characterization and purity assessment of behenyl acetate are typically performed using a combination of NMR spectroscopy and GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. Below are the predicted chemical shifts for behenyl acetate in deuterochloroform (CDCl₃).

-

¹H-NMR (Predicted) :

-

δ ~4.05 ppm (triplet, 2H) : Corresponds to the methylene protons (-CH₂ -O) adjacent to the ester oxygen. The triplet splitting is due to coupling with the adjacent methylene group.

-

δ ~2.05 ppm (singlet, 3H) : A sharp singlet representing the three equivalent protons of the acetyl methyl group (-C(O)-CH₃ ).

-

δ ~1.62 ppm (multiplet, 2H) : The methylene protons (-O-CH₂-CH₂ -) beta to the ester oxygen.

-

δ ~1.25 ppm (broad singlet, 38H) : A large, unresolved signal corresponding to the 19 methylene groups of the long alkyl chain.

-

δ ~0.88 ppm (triplet, 3H) : Represents the terminal methyl group (-CH₃ ) of the behenyl chain.

-

-

¹³C-NMR (Predicted) :

-

δ ~171.0 ppm : Carbonyl carbon (-C =O) of the ester.

-

δ ~64.5 ppm : Methylene carbon (-C H₂-O) attached to the ester oxygen.

-

δ ~31.9 - 22.7 ppm : A series of peaks for the carbons of the long alkyl chain.

-

δ ~21.1 ppm : Acetyl methyl carbon (-C(O)-C H₃).

-

δ ~14.1 ppm : Terminal methyl carbon of the behenyl chain.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of behenyl acetate and confirming its molecular weight.[3] It is particularly useful for separating the final product from unreacted behenyl alcohol or other long-chain impurities.

This protocol includes an internal standard for semi-quantitative validation and ensures reproducible results.

-

Sample Preparation : Prepare a 1 mg/mL solution of the purified behenyl acetate in hexane. For validation, prepare a second sample spiked with a known concentration of an internal standard (e.g., tetracosane), which has a different retention time.

-

GC Instrument Conditions :

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is ideal for separating long-chain esters.[3]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector : Splitless mode, 280°C.

-

Oven Program : Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for 10 minutes. This temperature program ensures the elution of the high-boiling-point analyte while separating it from potential impurities.

-

-

MS Instrument Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 500.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

-

Data Analysis :

-

Purity Assessment : The purity is determined by the relative peak area of behenyl acetate in the total ion chromatogram (TIC). A pure sample should exhibit a single major peak.

-

Identity Confirmation : The mass spectrum should show the molecular ion peak (M⁺) at m/z 368.64 (though it may be weak or absent in EI). Key fragmentation patterns for esters should be observed, including a prominent peak at m/z 43 ([CH₃CO]⁺) and patterns corresponding to the loss of the acetyl group and fragmentation along the alkyl chain.

-

Applications in Research and Industry

While a niche compound, behenyl acetate serves as a valuable biochemical reagent and standard in several scientific domains.

-

Biochemical Reagent : It is used as a research chemical in life sciences.[4] Its well-defined structure makes it suitable as a standard in the analysis of waxes and lipids from natural sources like seed oils.[3][5]

-

Drug Discovery and Development : In computational studies, this compound has been included in libraries of natural products for screening against therapeutic targets, such as viral proteins associated with COVID-19.[6][7] This highlights its role in the early stages of drug discovery as a reference compound.

-

Cosmetics and Personal Care : Although less common than behenyl alcohol or behenyl behenate, behenyl acetate's waxy texture and emollient properties make it a potential ingredient in skincare and cosmetic formulations, acting as a texture enhancer or film-forming agent.

-

Industrial Applications : As a wax ester, it has potential use as a pour point depressant for crude oils, a specialized lubricant, or a plasticizer.[8]

Safety and Handling

According to its Safety Data Sheet (SDS), behenyl acetate requires careful handling.[1]

-

GHS Classification : The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin irritation (Category 2).[1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling : Handle in a well-ventilated area or under a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[1]

-

First Aid :

-

Skin Contact : Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion : If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.

-

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

Behenyl acetate is a long-chain ester with well-defined chemical characteristics but underexplored physicochemical properties. Its synthesis is straightforward via established esterification methods, and its structure can be reliably confirmed through standard analytical techniques like NMR and GC-MS. While its primary role is a biochemical reagent for research, its properties suggest potential for broader applications in cosmetics and industrial formulations. Adherence to proper safety protocols is essential when handling this compound. This guide provides the foundational knowledge for scientists to confidently synthesize, analyze, and utilize behenyl acetate in their research and development endeavors.

References

-

National Center for Biotechnology Information. (2022). Design of a Structurally Novel Multipotent Drug Candidate by the Scaffold Architecture Technique for ACE-II, NSP15, and Mpro Protein Inhibition: Identification and Isolation of a Natural Product to Prevent the Severity of Future Variants of Covid 19 and a Colorectal Anticancer Drug. ACS Omega. Retrieved from [Link]

-

DC Chemicals. (2026, January 8). (8E)-Dodecenyl Acetate MSDS. Retrieved from [Link]

-

ACS Publications. (2022). Design of a Structurally Novel Multipotent Drug Candidate by the Scaffold Architecture Technique for ACE-II, NSP15, and Mpro Protein Inhibition. ACS Omega. Retrieved from [Link]

-

Angene Chemical. (2024, November 16). This compound Safety Data Sheet. Retrieved from [Link]

-

Soomro, F., & Sherazi, S. T. H. (2013). Extraction and characterization of seed oil waxes by using chromatographic techniques. International Journal of Industrial Chemistry, 4(1), 9. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). This compound, CasNo.822-26-4. Retrieved from [Link]

-

ACS Publications. (n.d.). Design of a Structurally Novel Multipotent Drug Candidate. Retrieved from [Link]

-

Karaborni, S., & Toxvaerd, S. (1992). Tilt transitions in Langmuir monolayers of long-chain molecules. The Journal of Chemical Physics, 97(8), 5876-5883. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION A Microwave-Assisted Highly Practical Chemoselective Esterification and Amidation of Carboxylic Acids. Retrieved from [Link]

-

Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). n-Octyl esters of long-chain fatty acids are not anthropogenic pollution markers. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyl acetate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2023). Continuous Addition Terpolymerization of Maleic Anhydride, Octadecyl Acrylate, and Docosyl Acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Wax (%) in three different seed oil. [Diagram]. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Design of a Structurally Novel Multipotent Drug Candidate by the Scaffold Architecture Technique for ACE-II, NSP15, and Mpro Protein Inhibition: Identification and Isolation of a Natural Product to Prevent the Severity of Future Variants of Covid 19 and a Colorectal Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Docosyl Acetate for Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl acetate, also known by its synonym behenyl acetate, is a long-chain ester of docosanol (behenyl alcohol) and acetic acid. With the Chemical Abstracts Service (CAS) number 822-26-4 , this waxy, solid organic compound is gaining increasing attention in various scientific and industrial sectors, including pharmaceutical sciences and cosmetics.[1][2] Its unique physicochemical properties, stemming from its long alkyl chain, make it a valuable ingredient in formulations requiring emollience, thickening, and controlled-release characteristics.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methodologies, and applications, with a particular focus on its relevance to research and drug development.

Chemical Identity and Synonyms

A clear understanding of the nomenclature of this compound is crucial for accurate literature research and chemical sourcing.

Common Synonyms:

-

Behenyl acetate[1]

-

1-Docosanol, acetate[1]

-

Docosan-1-yl acetate

-

Acetic acid, docosyl ester[3]

-

Docosyl ethanoate

It is imperative to distinguish this compound from dodecyl acetate (CAS Number: 112-66-3), a shorter-chain ester with significantly different physical properties and applications.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in various formulations.

| Property | Value | Source |

| Appearance | White to off-white waxy solid at room temperature | [4] |

| Melting Point | 70-74 °C (158-165 °F) | [4] |

| Boiling Point | 380.9 °C at 760 mmHg | [5] |

| Density | 0.86 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents like ethanol, ether, and chloroform. | [4] |

| Refractive Index | 1.449 | [5] |

These properties, particularly its high melting point and solubility in organic solvents, are key to its function as a structuring and gelling agent in various products.[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of docosanol (behenyl alcohol) with an acetylating agent. A common laboratory-scale synthesis involves the reaction of docosanol with acetic anhydride in the presence of a catalyst.

Fischer-Speier Esterification: A Conceptual Workflow

Caption: Generalized workflow for the synthesis of this compound via Fischer-Speier esterification.

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from docosanol and acetic anhydride.

Materials:

-

Docosanol (Behenyl Alcohol)

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Toluene (or other suitable solvent)

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve docosanol (1 equivalent) in a suitable solvent such as toluene. Add a magnetic stir bar.

-

Addition of Reagents: While stirring, slowly add acetic anhydride (1.2 equivalents) to the flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

-

Esterification: Attach a reflux condenser and heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Quenching and Washing: Slowly add 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic anhydride. Be cautious as CO₂ gas will be evolved. Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane) to yield pure this compound as a white, waxy solid.

Analytical Methods for this compound

Accurate and reliable analytical methods are essential for the identification, quantification, and quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Caption: A typical workflow for the GC-MS analysis of this compound.

Objective: To identify and characterize this compound using GC-MS.

Materials:

-

This compound sample

-

Hexane (GC grade)

-

GC vials with inserts

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 100 µg/mL).

-

Instrumental Parameters (Typical):

-

GC:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute

-

Ramp: 15 °C/min to 320 °C

-

Hold: 10 minutes at 320 °C

-

-

-

MS:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 50-500

-

-

Expected Results: The mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 368.6 may be weak or absent. Common fragments include those resulting from the loss of the acetyl group and cleavage of the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl protons of the acetate group (singlet around δ 2.05 ppm), the methylene protons adjacent to the ester oxygen (triplet around δ 4.05 ppm), and the long alkyl chain protons (a large multiplet between δ 1.2-1.6 ppm), and the terminal methyl group of the docosyl chain (a triplet around δ 0.88 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately δ 171 ppm, the methylene carbon attached to the oxygen at around δ 65 ppm, and a series of signals for the carbons of the long alkyl chain.

Applications in Research and Drug Development

The unique properties of this compound make it a promising excipient in pharmaceutical formulations, particularly in the development of controlled-release drug delivery systems.

-

Emollient and Thickening Agent: In topical and transdermal formulations, this compound can function as an emollient, providing a smooth and non-greasy feel to the skin. Its waxy nature allows it to act as a thickening or structuring agent in creams, ointments, and suppositories.

-

Matrix Former in Controlled Release Systems: The lipophilic and solid nature of this compound makes it a candidate for use as a matrix-forming excipient in oral solid dosage forms. It can be used to create a hydrophobic matrix that controls the release of an active pharmaceutical ingredient (API) through diffusion and/or erosion of the matrix. This is particularly useful for sustaining the release of highly water-soluble drugs.

-

Lubricant in Tableting: While less common than traditional lubricants like magnesium stearate, long-chain fatty acid esters can exhibit lubricating properties during the tablet compression process.

The use of behenyl alcohol, the precursor to this compound, is already established in pharmaceutical formulations as a stabilizer and emulsifier, suggesting a strong potential for the application of its acetate ester.[6][7]

Conclusion

This compound is a versatile long-chain ester with well-defined chemical and physical properties. Its synthesis is straightforward, and it can be reliably characterized using standard analytical techniques such as GC-MS and NMR spectroscopy. For researchers and professionals in drug development, this compound presents an interesting option as a functional excipient for a variety of applications, most notably in the formulation of controlled-release drug delivery systems and topical preparations. Further research into its specific interactions with different APIs and its performance in various dosage forms will undoubtedly expand its utility in the pharmaceutical industry.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Docosanol, acetate (CAS 822-26-4). Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

MakingCosmetics. (2024, June 6). Behenyl Behenate. Retrieved January 20, 2026, from [Link]

-

ATAMAN KIMYA. (n.d.). BEHENYL ALCOHOL. Retrieved January 20, 2026, from [Link]

-

NIKKO CHEMICALS. (n.d.). NIKKOL BEHENYL ALCOHOL 65 (Behenyl Alcohol) | Pharmaceutical Ingredients. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound | C24H48O2 | CID 69969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BEHENYL ACETATE | 822-26-4 [amp.chemicalbook.com]

- 3. 1-Docosanol, acetate (CAS 822-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. echemi.com [echemi.com]

- 6. Behenyl Alcohol Manufacturer & Suppliers |ELFAT-BAlco - Elchemy [elchemy.com]

- 7. NIKKOL BEHENYL ALCOHOL 65 (Behenyl Alcohol) | Pharmaceutical Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

An In-Depth Technical Guide on the Potential Biological Role of Docosyl Acetate

Abstract

Docosyl acetate, a long-chain fatty acid ester also known as behenyl acetate, is a molecule of growing interest at the intersection of lipid science, virology, and dermatology. While direct research into its specific biological functions is nascent, its chemical structure—an ester of the well-characterized antiviral agent docosanol (behenyl alcohol)—provides a strong basis for postulating its potential roles. This guide synthesizes current knowledge on long-chain esters and docosanol to build a scientifically grounded hypothesis for the biological significance of this compound. We propose its primary potential role as a prodrug for docosanol, leveraging enzymatic hydrolysis in the skin to deliver the active antiviral moiety. This document provides a comprehensive exploration of this hypothesis, detailing the underlying biochemistry, potential mechanisms, and crucially, a suite of detailed experimental protocols for researchers to investigate and validate these claims. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the frontier of lipid-based therapeutics and cosmeceuticals.

Introduction: Unveiling the Potential of a Long-Chain Ester

This compound (CAS 822-26-4) is the acetate ester of docosanol, a 22-carbon saturated fatty alcohol.[1] As a member of the very long-chain fatty acid (VLCFA) ester class, it is structurally characterized by a long, lipophilic alkyl chain coupled with an acetate group. While its natural occurrence has been noted in plants like Paronychia kapela, its biological significance remains largely unexplored.[1]

The primary impetus for investigating this compound stems from the established biological activity of its parent alcohol, docosanol. Docosanol is the active ingredient in several over-the-counter topical antiviral treatments, most notably for herpes simplex virus (HSV) infections.[2][3] Its mechanism of action is unique among antiviral agents; it does not target viral enzymes but rather integrates into the host cell membrane, altering its fluidity and inhibiting the fusion of the lipid-enveloped virus with the cell.[2][4] This physical mechanism prevents viral entry, a critical first step in infection.[4][5]

Given this context, a compelling hypothesis emerges: This compound may function as a prodrug of docosanol. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. The ester linkage in this compound is a prime target for hydrolysis by esterase enzymes, which are abundantly present in human skin.[6][7][8] This guide will dissect this central hypothesis, exploring the scientific rationale and providing the necessary technical framework for its investigation.

Physicochemical Profile and Synthesis

A thorough understanding of this compound's properties is fundamental to designing meaningful biological experiments.

Chemical and Physical Properties

The molecular characteristics of this compound dictate its behavior in biological systems, influencing its solubility, membrane permeability, and interaction with enzymes.

| Property | Value | Source |

| Synonyms | Behenyl acetate, 1-Docosanol acetate | [1][9] |

| CAS Number | 822-26-4 | [1] |

| Molecular Formula | C24H48O2 | [1] |

| Molecular Weight | 368.6 g/mol | [1] |

| Appearance | Waxy solid (at room temperature) | [10] |

| Solubility | Insoluble in water; soluble in organic solvents | [11] |

| LogP (calculated) | ~8.37 | [10] |

The high lipophilicity, indicated by the calculated LogP, suggests that this compound will readily partition into lipid-rich environments like the stratum corneum and cell membranes.

Synthesis Pathway: Esterification of Docosanol

The synthesis of this compound is typically achieved via Fischer-Speier esterification, a well-established acid-catalyzed reaction. This process involves the reaction of docosanol with acetic acid in the presence of a strong acid catalyst. For research purposes, synthesis can also be achieved using acetic anhydride.

Caption: Fischer-Speier esterification of docosanol to produce this compound.

This straightforward synthesis allows for the production of this compound for research and development purposes, including isotopic labeling for metabolic studies.

The Prodrug Hypothesis: A Mechanistic Exploration

The core of this guide is the hypothesis that this compound serves as a targeted delivery system for docosanol, particularly in a dermatological context. This model relies on two key biological processes: passive diffusion into the skin and subsequent enzymatic activation.

Rationale for a Prodrug Approach

Utilizing a prodrug strategy for topical delivery can offer several advantages over applying the active drug directly:

-

Enhanced Permeation: The increased lipophilicity of the ester compared to the alcohol may facilitate better penetration through the lipid-rich stratum corneum.

-

Controlled Release: The rate of enzymatic hydrolysis can provide a sustained release of the active docosanol, potentially prolonging its therapeutic effect at the site of application.

-

Improved Formulation Stability: Esters can sometimes offer better stability within a cosmetic or pharmaceutical formulation compared to their corresponding alcohols.

The Role of Cutaneous Esterases

Human skin is metabolically active and possesses a significant capacity for biotransformation, including the hydrolysis of esters.[12] Carboxylesterases, found in high concentrations in the epidermis, are the key enzymes in our proposed mechanism.[6][13] These enzymes catalyze the cleavage of the ester bond in this compound, releasing docosanol and acetic acid, both of which are endogenous or readily metabolized substances.

Caption: Proposed mechanism of this compound as a prodrug in the skin.

Experimental Protocols for Hypothesis Validation

To transition from hypothesis to evidence, a structured experimental approach is required. The following protocols are designed to be self-validating systems for investigating the potential biological role of this compound.

Protocol 1: In Vitro Hydrolysis Assay

Objective: To determine if this compound is hydrolyzed by enzymes present in skin and to quantify the rate of docosanol release.

Causality: This experiment directly tests the central pillar of the prodrug hypothesis. If this compound is not converted to docosanol in a biologically relevant system, its potential as a prodrug is negated.

Methodology:

-

Preparation of Skin Homogenates:

-

Obtain full-thickness human skin explants (e.g., from cosmetic surgery, with appropriate ethical approval) or use commercially available reconstructed human epidermal models.

-

Separate the epidermis from the dermis.[6]

-

Homogenize the epidermal tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

-

Centrifuge the homogenate to prepare cytosolic (supernatant) and microsomal (pellet) fractions, as esterase activity is present in both.[6][7]

-

Determine the total protein concentration of each fraction using a standard method (e.g., Bradford assay).

-

-

Hydrolysis Reaction:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a temperature-controlled shaker (37°C), incubate a defined concentration of this compound (e.g., 100 µM) with a known amount of protein from the skin homogenate fractions.

-

Include control groups:

-

This compound in buffer alone (to measure non-enzymatic hydrolysis).

-

Homogenate with vehicle control (to account for any endogenous docosanol).

-

Homogenate with a known esterase inhibitor (e.g., bis(p-nitrophenyl) phosphate) to confirm enzyme-specific activity.

-

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Analysis:

-

Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the presence and quantity of docosanol and remaining this compound using an appropriate analytical method (see Section 5).

-

-

Data Analysis:

-

Plot the concentration of docosanol formed over time.

-

Calculate the initial rate of hydrolysis (Vmax) and the Michaelis-Menten constant (Km) to characterize the enzyme kinetics.

-

Protocol 2: Antiviral Plaque Reduction Assay

Objective: To compare the antiviral efficacy of this compound against HSV-1 with that of docosanol.

Causality: This assay provides functional evidence. If this compound demonstrates comparable or superior antiviral activity to docosanol (after an appropriate incubation period to allow for hydrolysis), it supports the prodrug concept.

Methodology:

-

Cell Culture and Virus Propagation:

-

Infection and Treatment:

-

Pre-treat the Vero cell monolayers for a set period (e.g., 4-6 hours) with serial dilutions of:

-

This compound

-

Docosanol (as a positive control)

-

Vehicle control (the solvent used for the compounds)

-

-

After pre-treatment, infect the cell monolayers with HSV-1 at a low multiplicity of infection (MOI) to yield approximately 50-100 plaques per well.[15]

-

Allow the virus to adsorb for 1 hour at 37°C.[14]

-

-

Plaque Development:

-

Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 0.5% methylcellulose) that includes the same concentrations of the test compounds.[16][17] The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.[14]

-

-

Plaque Visualization and Counting:

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) for both this compound and docosanol by plotting the percentage of inhibition against the compound concentration.

-

Caption: Workflow for the HSV-1 plaque reduction assay.

Analytical Methodologies

Accurate quantification is non-negotiable for validating the proposed mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its sensitivity and specificity.

GC-MS for Quantification of this compound and Docosanol

Objective: To develop a robust method for separating and quantifying this compound and docosanol in a single run from a complex biological matrix.

Methodology:

-

Sample Preparation (from Hydrolysis Assay):

-

To the supernatant from the quenched hydrolysis reaction, add an internal standard (e.g., a structurally similar long-chain ester or alcohol not present in the sample, like tricosanol).

-

Perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the lipophilic compounds from the aqueous buffer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

While this compound can be analyzed directly, the hydroxyl group of docosanol makes it polar and less volatile. To improve its chromatographic behavior, it should be derivatized.

-

A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the alcohol to a trimethylsilyl (TMS) ether.[18] This increases volatility and thermal stability.

-

The derivatization reaction is typically fast and can be performed by heating the dried extract with the reagent at ~60°C for 30 minutes.[18]

-

-

GC-MS Parameters (Example):

-

GC System: Agilent GC-MS or equivalent.

-

Column: A low-polarity capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL, splitless mode.

-

Oven Program: Start at 150°C, ramp to 320°C at 10°C/min, hold for 10 min. (This must be optimized).

-

MS Detector: Electron Ionization (EI) mode at 70 eV.

-

Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound, docosanol-TMS, and the internal standard.

-

-

Data Analysis:

-

Generate calibration curves for both this compound and docosanol using the internal standard method.

-

Quantify the amount of each analyte in the experimental samples by comparing their peak area ratios to the calibration curves.

-

| Parameter | GC-MS | HPLC | Key Considerations |

| Sensitivity (LOD) | High (~0.01-0.1 µg/mL) | Moderate (~0.1-0.5 µg/mL) | GC-MS is generally more sensitive for these analytes.[19] |

| Derivatization | Required for alcohol | Can be avoided (UV/RI) or used for fluorescence | Derivatization adds a step but significantly improves GC performance.[18][20] |

| Specificity | Very High (Mass Spec) | Moderate (Retention Time) | MS provides structural confirmation, reducing ambiguity.[21] |

| Throughput | Moderate | Higher | HPLC can often have faster run times per sample.[19] |

Potential Applications and Future Directions

Drug Development and Cosmeceuticals

If the prodrug hypothesis is validated, this compound could become a valuable asset in both pharmaceutical and cosmeceutical development.

-

Enhanced Antiviral Therapeutics: As a topical antiviral, this compound could offer improved skin penetration and a longer duration of action compared to docosanol, potentially leading to more effective treatments for HSV-1.

-

Advanced Skincare: In cosmetics, it could be formulated as an emollient that also provides a latent, protective antiviral benefit, particularly in lip care products. Its wax-like properties could also be beneficial for product texture and stability.[22][23]

Future Research

The work outlined in this guide represents the foundational steps. Future research should expand upon these findings:

-

In Vivo Studies: Progress to animal models and, eventually, human clinical trials to assess the efficacy, safety, and pharmacokinetic profile of topically applied this compound.

-

Formulation Science: Investigate how different formulation vehicles (creams, ointments, gels) impact the skin penetration and hydrolysis rate of this compound.

-

Broader Antiviral Spectrum: Given that docosanol shows activity against other lipid-enveloped viruses, the efficacy of this compound as a prodrug should be tested against viruses like respiratory syncytial virus (RSV) and cytomegalovirus (CMV).[5]

Conclusion

This compound stands as a molecule with significant, albeit unproven, potential. Grounded in the well-understood antiviral activity of its parent alcohol, docosanol, the hypothesis that it acts as a skin-activated prodrug is both scientifically plausible and therapeutically compelling. By providing a clear rationale and detailed, robust experimental frameworks, this guide aims to equip researchers with the necessary tools to rigorously test this hypothesis. The validation of this compound's biological role could unlock new avenues in the development of more effective topical antiviral drugs and advanced functional cosmeceuticals, demonstrating how fundamental lipid chemistry can be leveraged to address pressing health challenges.

References

- Katz, D. H., et al. (1991). Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex. Proceedings of the National Academy of Sciences, 88(23), 10825-10829. [URL: https://www.pnas.org/doi/10.1073/pnas.88.23.10825]

- Patsnap Synapse. (2025). Pharmacology of Docosanol; Mechanism of action, Pharmacokinetics, Uses, Effects. [URL: https://www.patsnap.com/synapse/pharma/drug/docosanol-pharmacology]

- Jewell, C., et al. (2007). Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. Journal of Investigative Dermatology, 127(10), 2411-2418. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758385/]

- Sanchez, M. D., Ochoa, A. C., & Foster, T. P. (2013). Plaque reduction assay. Bio-protocol, 3(1), e324. [URL: https://bio-protocol.org/e324]

- Pope, L. E., et al. (1998). The Anti-Herpes Simplex Virus Activity of N-Docosanol Includes Inhibition of the Viral Entry Process. Antiviral Research, 40(2), 85-94. [URL: https://pubmed.ncbi.nlm.nih.gov/9833938/]

- Patsnap Synapse. (2024). What is the mechanism of Docosanol? [URL: https://www.patsnap.

- PharmaCompass. (n.d.). Docosanol | Drug Information, Uses, Side Effects, Chemistry. [URL: https://www.pharmacompass.com/pharma-compass/drug/docosanol]

- Jewell, C., et al. (2007). Comparison of skin esterase activities from different species. Pharmaceutical Research, 24(11), 2149-2157. [URL: https://pubmed.ncbi.nlm.nih.gov/17534720/]

- Bio-protocol. (n.d.). Plaque Reduction Assay. [URL: https://bio-protocol.org/e1028]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69969, this compound. [URL: https://pubchem.ncbi.nlm.nih.

- Pyo, S. M., et al. (2005). Esterase activity in excised and reconstructed human skin--biotransformation of prednicarbate and the model dye fluorescein diacetate. Altex, 22(3), 147-153. [URL: https://pubmed.ncbi.nlm.nih.gov/16231122/]

- Telaprolu, K., et al. (2023). Distribution of esterase activity in the cryosections of human abdominal skin. ResearchGate. [URL: https://www.researchgate.net/figure/Distribution-of-esterase-activity-in-the-cryosections-of-human-abdominal-skin_fig1_372655822]

- BenchChem. (2025). A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Long-Chain Fatty Acid Esters. [URL: https://www.benchchem.com/product/b2345/technical-guide]

- ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. [URL: https://www.researchgate.

- JoVE. (2025). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. [URL: https://www.jove.com/t/52881/virus-plaque-assay-a-technique-to-measure-infectious-herpes]

- OAE Publishing Inc. (2024). Role of skin enzymes in metabolism of topical drugs. [URL: https://drugmetapexpl.com/article/view/7588]

- Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science, 6(2), 94-96. [URL: https://academic.oup.com/chromsci/article-abstract/6/2/94/320140]

- Cyberlipid. (n.d.). Fatty alcohol analysis. [URL: https://www.cyberlipid.

- PubMed Central. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10729706/]

- JoVE. (2021). Plaquing of Herpes Simplex Viruses. [URL: https://www.jove.com/t/62948/plaquing-of-herpes-simplex-viruses]

- Santa Cruz Biotechnology. (n.d.). Dodecyl acetate Material Safety Data Sheet. [URL: https://www.scbt.com/sds/sc-214949]

- PubMed Central. (2012). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3430461/]

- Ataman Kimya. (n.d.). BEHENYL BEHENATE. [URL: https://www.ataman-chemicals.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Docosyl Dodecanoate. [URL: https://www.benchchem.com/product/b2345/synthesis-guide]

- Oxford Academic. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. [URL: https://academic.oup.com/chromsci/article-abstract/6/2/94/320140?

- Paula's Choice. (n.d.). What is Behenyl Behenate?. [URL: https://www.paulaschoice.

- ChemicalBook. (n.d.). DODECYL ACETATE CAS#: 112-66-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8235284.htm]

- The Good Scents Company. (n.d.). dodecyl acetate, 112-66-3. [URL: http://www.thegoodscentscompany.

- ChemicalBook. (n.d.). DODECYL ACETATE synthesis. [URL: https://www.chemicalbook.

- ResearchGate. (2012). HPLC Analysis of Alcohols in Foods and Beverages. [URL: https://www.researchgate.net/publication/285918731_HPLC_Analysis_of_Alcohols_in_Foods_and_Beverages]

- MakingCosmetics Inc. (n.d.). Behenyl Behenate. [URL: https://www.ulprospector.

- COSMILE Europe. (n.d.). BEHENYL BEHENATE – Ingredient. [URL: https://cosmileeurope.

- Bedoukian Research Inc. (2009). Material Safety Data Sheet for z-8-DODECENYL ACETATE. [URL: http://bedoukian.com/products/displayGraphic.asp?type=m&product=P3070-98&name=e]

- LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [URL: https://www.chromatographyonline.

- MakingCosmetics. (n.d.). Behenyl Behenate 1618. [URL: https://www.makingcosmetics.

- Guidechem. (n.d.). DODECYL ACETATE (cas 112-66-3) SDS/MSDS download. [URL: https://www.guidechem.com/msds/112-66-3.html]

- CAS Common Chemistry. (n.d.). Dodecyl acetate. [URL: https://commonchemistry.cas.org/detail?cas_rn=112-66-3]

- BOC Sciences. (2024). Dodecyl acetate. [URL: https://www.specialchem.

- Chemical Bull Pvt. Ltd. (n.d.). Dodecyl Acetate | 112-66-3. [URL: https://www.chemicalbull.

- University of California, Los Angeles. (n.d.). Experiment 5: Ester Hydrolysis. [URL: https://www.chem.ucla.edu/~bacher/General/30BL/handouts/12BL_Expt_5_Ester_Hydrolysis.pdf]

- PubMed Central. (2012). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401124/]

- University of North Carolina Wilmington. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. [URL: https://libres.uncg.edu/ir/uncw/listing.aspx?id=1733]

- Analytical Chemistry. (1959). Analysis of Long-Chain Fatty Acids by Gas-Liquid Chromatography. [URL: https://pubs.acs.org/doi/10.1021/ac60153a038]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8205, Dodecyl acetate. [URL: https://pubchem.ncbi.nlm.nih.

- University of Southampton. (n.d.). The hydrolysis and safety assessment of food flavouring esters. [URL: https://eprints.soton.ac.uk/41551/]

- MedchemExpress.com. (n.d.). Behenyl acetate (this compound). [URL: https://www.medchemexpress.

- Ningbo Inno Pharmchem Co., Ltd. (2023). Dodecyl Acetate: Properties, Applications, and Manufacturing Process. [URL: https://www.nbinno.com/news/dodecyl-acetate-properties-applications-and-manufacturing-process-n600231.html]

- LookChem. (n.d.). This compound CAS NO.822-26-4. [URL: https://www.lookchem.

- Chemguide. (n.d.). Hydrolysing Esters. [URL: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]

- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [URL: https://www.masterorganicchemistry.

Sources

- 1. This compound | C24H48O2 | CID 69969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Docosanol? [synapse.patsnap.com]

- 3. Docosanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of skin esterase activities from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Esterase activity in excised and reconstructed human skin--biotransformation of prednicarbate and the model dye fluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, CasNo.822-26-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 11. nbinno.com [nbinno.com]

- 12. oaepublish.com [oaepublish.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 17. Plaquing of Herpes Simplex Viruses [jove.com]

- 18. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. paulaschoice.co.uk [paulaschoice.co.uk]

- 23. ulprospector.com [ulprospector.com]

The Enigmatic Presence of Docosyl Acetate in Plant Biochemistry: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Well-Trodden Path of Plant Lipids

In the vast and intricate world of plant biochemistry, the spotlight often shines on major lipid classes: phospholipids forming the bilayer of life, triacylglycerols as energy reserves, and the complex symphony of cuticular waxes dominated by alkanes, primary alcohols, and aldehydes. Yet, within this landscape exist less-explored molecules, minor components that may hold significant, though subtle, physiological roles. Docosyl acetate (CH₃COO(CH₂)₂₁CH₃), the acetate ester of docosanol (a 22-carbon fatty alcohol), is one such enigmatic compound.

This technical guide eschews a conventional review structure. Instead, it embarks on a deductive exploration of this compound's place in plant biochemistry. Given its sparse direct documentation, we will build a robust understanding by examining the well-established principles of very-long-chain fatty acid (VLCFA) metabolism, wax ester biosynthesis, and cuticular wax function. This approach will provide researchers with the foundational knowledge and technical protocols to investigate this compound and other rare very-long-chain fatty acid esters in their own work. We will delve into the probable biosynthetic origins of this molecule, hypothesize its functional significance within the plant's protective cuticle, and provide detailed methodologies for its extraction and analysis.

I. The Biosynthetic Blueprint: From Acetyl-CoA to a Very-Long-Chain Ester

The synthesis of this compound in plants, while not explicitly detailed in extensive literature, can be confidently inferred from the known pathways of wax ester production. This process is fundamentally a two-stage enzymatic reaction occurring in the endoplasmic reticulum of epidermal cells.[1][2]

Stage 1: Formation of the Fatty Alcohol Precursor (Docosanol)

The backbone of this compound is docosanol, a C22 primary fatty alcohol. Its synthesis begins with the de novo production of C16 or C18 fatty acids in the plastid. These are then transported to the endoplasmic reticulum for elongation into very-long-chain fatty acids (VLCFAs).[3][4] The elongation is carried out by a multi-enzyme complex, with the key carbon-carbon bond-forming step catalyzed by a β-ketoacyl-CoA synthase (KCS).[3]

Once the C22 acyl-CoA (docosanoyl-CoA) is formed, it is reduced to the corresponding fatty alcohol, docosanol. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR).[1][5][6] These enzymes utilize NADPH as a reductant to convert the acyl-CoA to a primary fatty alcohol.[6][7]

Stage 2: Esterification to Form this compound

The final step in the formation of a wax ester is the esterification of a fatty alcohol with a fatty acyl-CoA.[1] This reaction is catalyzed by a wax synthase (WS), which belongs to the bifunctional wax synthase/diacylglycerol acyltransferase (WSD) enzyme family.[7][8]

In the specific case of this compound, the acyl donor would be acetyl-CoA. The wax synthase would catalyze the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of docosanol, forming this compound and releasing coenzyme A.

II. Physiological Role and Significance: A Piece of the Protective Puzzle

Very-long-chain fatty acid esters are integral components of plant cuticular waxes.[9][10] The cuticle is a hydrophobic layer that covers the aerial parts of plants, providing a crucial barrier against various environmental stresses.[4][11]

The primary functions of the cuticular wax layer, and by extension its constituent esters like this compound, include:

-

Prevention of Water Loss: The hydrophobic nature of the wax layer is paramount in preventing uncontrolled water evaporation from the plant surface, a critical adaptation for terrestrial life.[4][10]

-

Protection from UV Radiation: The crystalline structure of some cuticular waxes can reflect harmful UV radiation, protecting the underlying photosynthetic tissues.

-

Defense Against Pathogens and Herbivores: The cuticle serves as a physical barrier to fungal spores and bacterial cells, preventing their entry into the plant.[11] It can also present a challenging surface for insects to walk on and feed from.

While this compound has only been definitively identified in a few plant species, such as Paronychia kapela, its presence within the complex mixture of cuticular waxes suggests it contributes to the overall physicochemical properties of this protective layer.[12] The specific contribution of a minor component like this compound is likely subtle. It may influence the melting point, viscosity, or crystalline structure of the wax, thereby fine-tuning the cuticle's performance under specific environmental conditions.

The very-long-chain nature of the docosyl moiety (C22) would enhance the hydrophobicity of the molecule, contributing to the water-repellent properties of the cuticle. The acetate group, being relatively small, would have a lesser impact on the overall lipophilicity compared to the long alkyl chain.

III. Analytical Workflow: Extraction, Identification, and Quantification

The investigation of this compound in plant tissues requires a robust analytical methodology capable of extracting, identifying, and quantifying this non-polar compound from a complex lipid matrix. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this type of analysis.[13][14][15]

Experimental Protocol: Analysis of Plant Cuticular Waxes

This protocol provides a comprehensive workflow for the analysis of cuticular waxes, with a focus on the identification of this compound.

1. Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, stems). For quantitative analysis, it is crucial to record the fresh weight and surface area of the tissue.

-

Gently rinse the material with deionized water to remove any surface contaminants and blot dry.

2. Extraction of Cuticular Waxes:

-

Immerse the plant material in a suitable organic solvent, such as chloroform or hexane, for a short period (e.g., 30-60 seconds). This brief immersion minimizes the extraction of intracellular lipids.

-

The extraction should be performed in a glass beaker with gentle agitation.

-

Remove the plant material from the solvent.

-

Add an internal standard to the solvent extract for quantification. A suitable internal standard would be a long-chain alkane not naturally present in the sample, such as n-tetracosane or n-dotriacontane.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended):

-

While this compound itself does not require derivatization, other components of the wax extract with active hydrogen atoms (e.g., fatty acids and fatty alcohols) do. Derivatizing the entire sample ensures a comprehensive analysis of the wax composition.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

-

Heat the sample at 70-80°C for 30-60 minutes to ensure complete derivatization.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 280°C.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/minute to 200°C.

-

Ramp 2: 5°C/minute to 320°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-750.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

5. Data Analysis:

-

Identification: Identify this compound and other wax components by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (if visible) and fragments corresponding to the loss of acetic acid and cleavage along the alkyl chain.

-

Quantification: Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Quantitative Data Summary

| Compound Class | Typical Carbon Chain Lengths | Abundance in Cuticular Wax |

| Alkanes | C25 - C35 (odd chains predominate) | High |

| Primary Alcohols | C22 - C32 (even chains predominate) | Variable |

| Aldehydes | C22 - C32 (even chains predominate) | Low to Medium |

| Fatty Acids | C16 - C30 (even chains predominate) | Low to Medium |

| Wax Esters (e.g., this compound) | C32 - C60 (total carbons) | Low to Variable |

| Ketones | C27 - C33 (odd chains predominate) | Low to Variable |

| Triterpenoids | C30 | Variable |

Note: The abundance of each compound class can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions.

IV. Future Directions and Unanswered Questions

The study of this compound in plant biochemistry is still in its infancy. Its limited known distribution raises several intriguing questions for future research:

-

Taxonomic Distribution: Is the presence of this compound restricted to a few plant families, or is it a more widespread, albeit minor, component of cuticular waxes that has been overlooked in previous studies?

-

Specific Physiological Role: Does the presence of this compound confer a specific advantage to the plants that produce it, perhaps in relation to particular environmental stresses such as extreme temperatures or specific pathogens?

-

Regulatory Control: What are the genetic and environmental factors that regulate the biosynthesis of this compound? Are the specific FAR and WS enzymes involved in its production constitutively expressed or induced under certain conditions?

-

Potential Applications: Could this compound or other very-long-chain wax esters have novel applications in the pharmaceutical, cosmetic, or industrial sectors, for example, as specialized lubricants or emollients?

Answering these questions will require targeted research efforts, utilizing the analytical techniques outlined in this guide, combined with modern molecular biology and genetic approaches. The study of minor lipid components like this compound holds the potential to uncover new layers of complexity in plant adaptation and to provide novel bio-inspired solutions for a range of applications.

V. References

-

Alfa Chemistry. (2023, May 8). Three Synthetic Routes to Synthesize Wax Esters. Labinsights. [Link]

-

De Bigault de Cazanove, M., et al. (2017). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants?. Frontiers in Plant Science, 8. [Link]

-

Domergue, F., & Miklaszewska, M. (2022). The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. Journal of Experimental Botany, 73(9), 2817–2830. [Link]

-